molecular formula C14H14N2O2S B14435374 2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide CAS No. 79848-22-9

2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide

Cat. No.: B14435374
CAS No.: 79848-22-9
M. Wt: 274.34 g/mol
InChI Key: FEAMUAJBSQUFRM-UHFFFAOYSA-N
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Description

2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, with an imino group and a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with an appropriate imine precursor. One common method is the condensation reaction between N-methylbenzenesulfonamide and benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The imino group may also play a role in binding to target proteins, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzenesulfonamide: Lacks the imino and phenyl groups, making it less versatile in terms of chemical reactivity.

    Benzaldehyde: Contains the phenyl group but lacks the sulfonamide functionality.

    Sulfanilamide: A simpler sulfonamide with a primary amine group instead of the imino group.

Uniqueness

2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide is unique due to the presence of both the imino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler sulfonamides or imines.

Properties

CAS No.

79848-22-9

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H14N2O2S/c1-16-19(17,18)13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10,15-16H,1H3

InChI Key

FEAMUAJBSQUFRM-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1C(=N)C2=CC=CC=C2

Origin of Product

United States

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